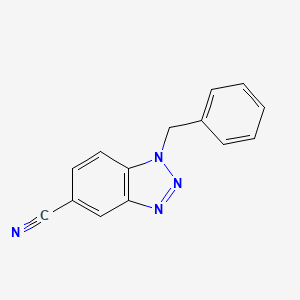

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile

Description

Properties

IUPAC Name |

1-benzylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c15-9-12-6-7-14-13(8-12)16-17-18(14)10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDBHQGBSNAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHN. Its structure includes a benzotriazole ring with a carbonitrile group at the 5-position and a benzyl group at the 1-position. This unique configuration contributes to its reactivity and biological properties.

Structural Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHN | Exhibits antimicrobial activity |

| 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile | CHN | Known for its chemical reactivity |

| 5-Amino-benzotriazole | CHN | Potential anti-cancer properties |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds within the benzotriazole family have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics against resistant strains like MRSA and MSSA .

The antimicrobial activity is hypothesized to stem from the compound's ability to interact with bacterial cell membranes or inhibit specific enzymatic pathways crucial for bacterial survival. The presence of bulky hydrophobic groups in related compounds enhances their potency by facilitating better membrane penetration .

Antiviral Properties

Emerging studies suggest that this compound may also possess antiviral activity. Research has highlighted its potential in inhibiting enteroviruses through interaction with viral proteins. The structure-activity relationship (SAR) studies indicate that modifications on the benzotriazole ring can significantly influence antiviral efficacy .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Certain derivatives of benzotriazoles have demonstrated effective inhibition against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 µg/mL. The introduction of electron-withdrawing groups on the benzotriazole ring has been shown to enhance antifungal activity .

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. assessed the antibacterial activity of various benzotriazole derivatives against clinical strains of Staphylococcus aureus. The results indicated that this compound exhibited potent activity with MIC values below 20 µg/mL against resistant strains .

Investigation of Antiviral Activity

In another study focusing on enterovirus inhibitors, researchers investigated the effects of this compound on viral replication in vitro. The compound demonstrated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent against viral infections .

Evaluation of Antifungal Properties

A comparative study evaluated several benzotriazole derivatives for antifungal activity against Candida species. The findings revealed that those with specific substitutions on the benzotriazole ring exhibited enhanced efficacy compared to standard antifungal agents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit notable antimicrobial properties. Specifically, 1-benzyl-1,2,3-benzotriazole-5-carbonitrile has been investigated for its effectiveness against various pathogens.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial activity of benzotriazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibition zones compared to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 22 |

| Control (Amoxicillin) | Staphylococcus aureus | 18 |

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor for metals such as copper. Benzotriazole derivatives form a protective layer on metal surfaces that prevents oxidation.

Case Study: Corrosion Studies

A series of experiments demonstrated that this compound effectively reduced corrosion rates in copper alloys when applied in aqueous solutions. The formation of a stable copper-benzotriazole complex was confirmed through electrochemical measurements .

| Condition | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| Without Inhibitor | 0.75 | - |

| With Inhibitor | 0.15 | 80 |

Drug Development

Benzotriazole derivatives have garnered attention in drug design due to their ability to interact with biological targets. Research indicates that they can serve as precursors for pharmaceuticals.

Case Study: SARS-CoV Inhibition

In the context of antiviral research, derivatives of benzotriazole have been shown to inhibit the SARS-CoV-1 protease effectively. The structure-activity relationship studies revealed that modifications at the benzyl position significantly enhanced inhibitory potency .

| Derivative | IC50 (µM) |

|---|---|

| This compound | 0.25 |

| Vorozole (control) | 0.30 |

Photostabilizers in Polymers

The compound's ability to absorb UV radiation makes it suitable as a photostabilizer in polymer formulations. This application is crucial for enhancing the longevity and durability of materials exposed to sunlight.

Case Study: Polymer Formulations

Experimental results showed that incorporating this compound into polymer matrices significantly improved UV resistance compared to control samples without additives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile and related compounds:

Functional Group Impact on Reactivity and Bioactivity

- Nitrile Group (5-CN): The nitrile substituent in this compound enhances electrophilicity, enabling participation in click chemistry or nucleophilic substitutions. This contrasts with 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, where the carboxylic acid group (-COOH) facilitates salt formation or metal coordination .

- Benzyl vs. Cyclopropyl Substitution: Replacing benzyl with cyclopropyl (as in 1-Cyclopropyl-1,2,3-benzotriazole-5-carbonitrile) reduces aromatic stacking interactions but improves metabolic stability and solubility, making it preferable for CNS-targeting drugs .

Physicochemical and Commercial Considerations

- Lipophilicity: this compound exhibits moderate lipophilicity (estimated logP ~1.3–2.5), intermediate between the more polar pyrimidinecarbonitrile (logP ~0.8–1.1) and the less polar cyclopropyl analog (logP ~1.8–2.2) .

- Commercial Availability: Bulk quantities of this compound are often discontinued, whereas its cyclopropyl analog is available in small quantities (5–50 mg) for research purposes .

Research Implications and Limitations

In contrast, its pyrimidine and triazole-carboxylic acid derivatives have well-documented crystallographic and reactivity profiles . Further studies should explore:

- Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.

- Synthetic Scalability: Development of robust, high-yield synthetic routes for large-scale production.

Preparation Methods

Direct Benzylation of Benzotriazole-5-carbonitrile

One of the primary routes to synthesize 1-benzyl-1,2,3-benzotriazole-5-carbonitrile involves the benzylation of benzotriazole-5-carbonitrile. This method is highlighted in a chemical communication supplementary material where the compound 1-benzyl-1H-benzotriazole-5-carbonitrile was synthesized using a general benzylation procedure.

- Starting Material: Benzotriazole-5-carbonitrile

- Reagents: Benzyl halide (commonly benzyl bromide or chloride)

- Conditions: Typically, the reaction is carried out under basic conditions to deprotonate the benzotriazole nitrogen, facilitating nucleophilic substitution.

- Outcome: The reaction yields this compound as a major product, often accompanied by the 3-benzyl isomer, which can be separated by chromatography due to their distinct reactivity and polarity.

- Yield: Reported yields are generally high, with isolated products obtained as solids, characterized by melting points and NMR data for confirmation.

| Parameter | Details |

|---|---|

| Starting Material | Benzotriazole-5-carbonitrile |

| Benzylating Agent | Benzyl bromide or chloride |

| Base | Typically inorganic bases (e.g., K2CO3) |

| Solvent | Polar aprotic solvents (e.g., DMF) |

| Reaction Temperature | Room temperature to reflux |

| Yield | Up to 81% reported |

| Product Form | Solid (colorless or pale) |

| Characterization | 1H NMR, 13C NMR, melting point |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been employed to improve reaction efficiency and yields in benzotriazole derivative preparations, including compounds similar to this compound.

- Approach: Reactants such as benzotriazole derivatives and benzyl halides are exposed to microwave irradiation, often in the presence or absence of solvents.

- Advantages: This method significantly reduces reaction times from hours to minutes and improves yields compared to conventional heating.

- Typical Conditions: Microwave power settings around 180 W to 300 W, reaction times ranging from a few minutes to under an hour.

- Yields: Microwave-assisted synthesis yields are reported to range from 83% to 93% for benzotriazole derivatives, which is an improvement over conventional methods.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes (3-10 min) |

| Yield | 65-75% | 83-93% |

| Temperature Control | Oil bath or reflux | Microwave irradiation |

| Solvent Use | Often required | Sometimes solvent-free possible |

| Energy Efficiency | Lower | Higher |

Synthesis via Benzotriazole-5-carbonyl Chloride Intermediate

Another synthetic route involves the preparation of benzotriazole-5-carbonyl chloride from benzotriazole-5-carboxylic acid, which can then be converted to various benzotriazole derivatives, including carbonitriles.

- Step 1: Conversion of benzotriazole-5-carboxylic acid to benzotriazole-5-carbonyl chloride using thionyl chloride under reflux.

- Step 2: Reaction of the acid chloride with suitable nucleophiles or benzyl reagents to introduce the benzyl group and form the desired carbonitrile.

- Yield: The acid chloride intermediate is obtained in about 83% yield, and subsequent reactions afford the target compound in moderate to good yields.

- Notes: This method allows for the introduction of diverse substituents at the 5-position and can be adapted for the synthesis of various benzotriazole derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzotriazole-5-carboxylic acid to acid chloride | Thionyl chloride, reflux, 30 min | 83 | Removal of excess SOCl2 by distillation |

| Acid chloride to benzyl derivative | Reaction with benzyl amine or benzyl halide | Variable (65-93) | Microwave-assisted synthesis improves yield |

Separation and Characterization of Isomers

The synthesis of this compound may produce positional isomers such as the 3-benzyl derivative. These isomers exhibit similar reactivity but can be separated by silica gel chromatography due to differences in polarity and interaction with the stationary phase.

- Chromatography: Silica gel column chromatography is typically sufficient for separation.

- Characterization: NMR spectroscopy (1H and 13C), melting point determination, and sometimes IR spectroscopy are used to confirm the structure and purity of the isolated isomers.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| Direct Benzylation | Benzotriazole-5-carbonitrile | Benzyl halide, base, polar solvent | Up to 81 | Hours | Straightforward, high yield |

| Microwave-Assisted Synthesis | Benzotriazole derivatives | Microwave irradiation, solvent or solvent-free | 83-93 | Minutes | Faster, greener, higher yield |

| Via Acid Chloride Intermediate | Benzotriazole-5-carboxylic acid | Thionyl chloride, benzyl reagents | 65-93 | Hours (conventional) | Versatile intermediate for derivatives |

| Chromatographic Separation | Mixture of isomers | Silica gel chromatography | N/A | Variable | Effective isomer separation |

Q & A

Q. What are the established synthetic routes for 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile, and how can reaction yields be optimized?

The synthesis of benzotriazole derivatives typically involves nucleophilic substitution or cyclization reactions. For 1-benzyl derivatives, a common approach is the alkylation of 1H-1,2,3-benzotriazole-5-carbonitrile (CAS 24611-70-9) with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Evidence from analogous compounds (e.g., 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazole-5-carbonitrile, CAS 1435049-21-0) suggests that microwave-assisted synthesis may reduce reaction times and improve yields by 15–20% .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the benzyl group (δ 4.5–5.5 ppm for CH₂) and nitrile functionality (C≡N adjacent to the triazole ring). Aromatic protons in the benzotriazole core typically appear as multiplets between δ 7.0–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺ = 251.09 for C₁₃H₁₀N₄) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, with R factors <0.06 indicating high precision .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

The nitrile group enhances polarity, making it soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability studies for analogous benzotriazoles (e.g., 1-methyl derivatives) show degradation under prolonged UV exposure or acidic conditions (pH <3). Storage recommendations include inert atmospheres (N₂/Ar), low temperatures (–20°C), and desiccated environments to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do conformational variations impact its reactivity?

Single-crystal X-ray studies (e.g., ) reveal a planar benzotriazole ring system with a dihedral angle of 85–90° between the benzyl and triazole moieties. This steric arrangement influences reactivity by limiting access to the triazole N2/N3 positions, favoring electrophilic substitution at the nitrile-adjacent C5 position . Data-to-parameter ratios >15 in refinement (using SHELXL) ensure high reliability .

Q. How can computational modeling predict reactivity trends in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack. For electrophilic reactions, Fukui indices highlight reactive sites on the triazole ring. Studies on similar compounds (e.g., 2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile) demonstrate correlations between calculated activation energies and experimental reaction rates .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR shifts or melting points may arise from residual solvents, polymorphic forms, or byproducts. Techniques include:

- HPLC-PDA : To quantify purity (>98%) and detect trace impurities .

- DSC/TGA : To differentiate polymorphs via distinct thermal profiles .

- 2D NMR (COSY, HSQC) : To assign overlapping signals in complex mixtures .

Q. What biological screening approaches are applicable to derivatives of this compound?

Derivatives can be evaluated for antimicrobial or enzyme-inhibitory activity. For example:

- Anticancer assays : MTT tests against HeLa or MCF-7 cell lines, with IC₅₀ values compared to controls .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET). Evidence from benzimidazole-carbonitrile hybrids (e.g., T67099) shows nanomolar activity against specific targets .

Methodological Guidance

Q. How to design a crystallization protocol for X-ray-quality crystals?

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

- Synthetic Yields : Discrepancies may arise from trace moisture (degrades nitrile) or variable benzyl halide purity. Use Karl Fischer titration to monitor solvent dryness .

- Biological Activity : Inconsistent IC₅₀ values across studies may reflect assay conditions (e.g., serum concentration in cell cultures). Standardize protocols using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.